2-Methoxy-5-(5-methylthiophen-3-yl)aniline
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Overview
Description
2-Methoxy-5-(5-methylthiophen-3-yl)aniline is an organic compound with the molecular formula C12H13NOS. It is characterized by the presence of a methoxy group, a thiophene ring, and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline typically involves the reaction of 2-methoxyaniline with 5-methylthiophene-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors. The process is optimized to ensure cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(5-methylthiophen-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Methoxy-5-(5-methylthiophen-3-yl)aniline has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.
Material Science: It is used in the synthesis of polymers and other materials with specific electronic properties.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and thiophene groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methyl-N-(thiophen-3-ylmethyl)aniline
- 2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride
- 2-(5-methylthiophen-2-yl)aniline hydrochloride
Uniqueness
2-Methoxy-5-(5-methylthiophen-3-yl)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and drug development .
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-methoxy-5-(5-methylthiophen-3-yl)aniline |
InChI |
InChI=1S/C12H13NOS/c1-8-5-10(7-15-8)9-3-4-12(14-2)11(13)6-9/h3-7H,13H2,1-2H3 |
InChI Key |
MFTHKJBEYZVLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=CC(=C(C=C2)OC)N |
Origin of Product |
United States |
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